molecular formula C6H3Cl4N B1582900 2-Chloro-3-(trichloromethyl)pyridine CAS No. 72648-12-5

2-Chloro-3-(trichloromethyl)pyridine

Cat. No.: B1582900
CAS No.: 72648-12-5
M. Wt: 230.9 g/mol
InChI Key: TZKVGCQBQQFWOV-UHFFFAOYSA-N
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Description

2-Chloro-3-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a trichloromethyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Scientific Research Applications

2-Chloro-3-(trichloromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-(trichloromethyl)pyridine, also known as Nitrapyrin, is the bacteria Nitrosomonas . Nitrosomonas plays a crucial role in the nitrification process, which involves the oxidation of ammonia to nitrite .

Mode of Action

This compound interacts with its target, Nitrosomonas, by inhibiting the ammonia monooxygenase (AMO) pathway . This pathway is essential for ammonia oxidation in nitrification . Furthermore, this compound also functions as an inhibitor of the urease enzyme in Nitrosomonas, preventing hydrolytic action on urea .

Biochemical Pathways

The inhibition of the AMO pathway and urease enzyme by this compound affects the nitrification process, a key biochemical pathway in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby affecting downstream processes such as the production of nitrate, a vital nutrient for plant growth .

Pharmacokinetics

It is known that the compound can undergo hydrolysis to form 6-chloropicolinic acid .

Result of Action

The inhibition of Nitrosomonas by this compound leads to a reduction in the amount of nitrite produced from ammonia . This can have significant effects at the molecular and cellular levels, particularly in environments where nitrification plays a crucial role, such as in soils.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil conditions can affect the compound’s ability to inhibit Nitrosomonas and, consequently, the nitrification process

Safety and Hazards

2-Chloro-3-(trichloromethyl)pyridine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-(trichloromethyl)pyridine can be synthesized through the photochlorination of 2-methylpyridine. The reaction involves the exposure of 2-methylpyridine to chlorine gas under ultraviolet light, resulting in the formation of this compound and hydrogen chloride as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale photochlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors equipped with ultraviolet light sources to facilitate the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include partially or fully dechlorinated pyridines.

Properties

IUPAC Name

2-chloro-3-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVGCQBQQFWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345740
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72648-12-5
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72648-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The process according to claim 4 wherein 2-chloronicotinic acid is produced by reacting 2-chloro-3-trifluoromethyl pyridine with aluminum chloride to obtain 2-chloro-3-trichloromethyl pyridine and then hydrolyzing the 2-chloro-3-trichloromethyl pyridine in the presence of sulfuric acid or phosphoric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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